![molecular formula C21H15FO4S B2611309 4-氟-2-[(2E)-3-(噻吩-2-基)丙-2-烯酰基]苯甲酸4-甲氧基苯酯 CAS No. 433245-76-2](/img/structure/B2611309.png)

4-氟-2-[(2E)-3-(噻吩-2-基)丙-2-烯酰基]苯甲酸4-甲氧基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

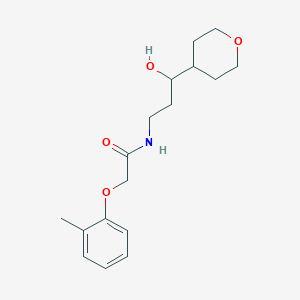

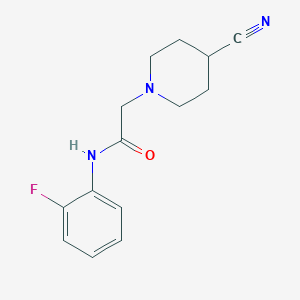

The compound “4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .科学研究应用

Antimicrobial and Antiproliferative Agents

Compounds with thiophene moieties have been studied for their potential as antimicrobial and antiproliferative agents . The presence of the thiophene ring, especially when combined with other functional groups such as fluoro and methoxybenzoate, can lead to compounds that show promising activity against bacterial and fungal species. Additionally, they may exhibit anticancer activity against certain cancer cell lines, making them valuable for drug development.

Antioxidant Properties

Thiophene derivatives have been investigated for their antioxidant properties . The specific arrangement of substituents in the compound could potentially make it a candidate for scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for the development of new therapeutic agents aimed at treating diseases associated with oxidative damage.

Organic Semiconductors

Fluorinated thiophene derivatives are widely used as soluble semiconductors . The fluorine atoms and the conjugated system present in the compound can contribute to its semiconductor properties. These materials are essential for the development of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Liquid Crystals

The structural design of thiophene derivatives, including the compound , allows for their application in the field of liquid crystals . The liquid crystalline phase is vital for display technologies, and the specific molecular design can lead to materials with desirable electro-optical properties.

Histone Deacetylase (HDAC) Inhibitors

Some fluorinated thiophene derivatives have been identified as potent selective class II HDAC inhibitors . HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic potential in cancer treatment, neurological diseases, and immune disorders.

Anti-inflammatory and Immunoregulatory Activity

Thiophene derivatives have shown anti-inflammatory and immunoregulatory activity . The compound’s specific structure could be explored for its potential to modulate inflammatory pathways and immune responses, which is significant for the treatment of various chronic inflammatory diseases.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO4S/c1-25-16-7-4-14(5-8-16)21(24)26-20-11-6-15(22)13-18(20)19(23)10-9-17-3-2-12-27-17/h2-13H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMMFVYEWWOLY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

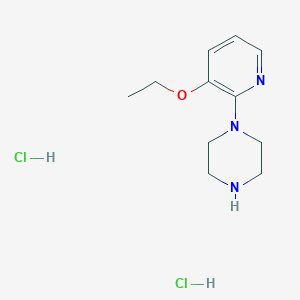

![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)

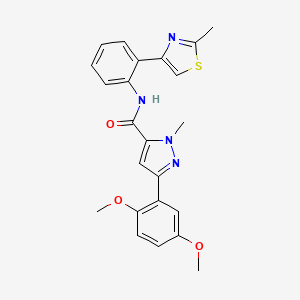

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)

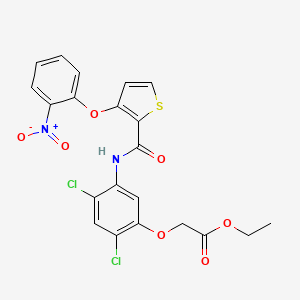

![2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2611249.png)